2-Chloro-6-iodoisonicotinaldehyde

Description

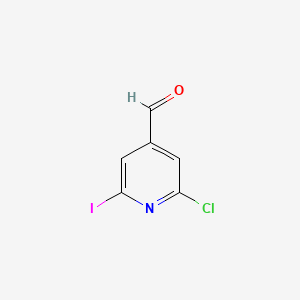

2-Chloro-6-iodoisonicotinaldehyde is a halogenated derivative of isonicotinaldehyde, featuring chloro and iodo substituents at the 2- and 6-positions of the pyridine ring, respectively. The iodo substituent distinguishes it from other halogenated pyridine derivatives, offering unique steric and electronic properties that may influence reactivity in cross-coupling reactions or ligand design.

Properties

Molecular Formula |

C6H3ClINO |

|---|---|

Molecular Weight |

267.45 g/mol |

IUPAC Name |

2-chloro-6-iodopyridine-4-carbaldehyde |

InChI |

InChI=1S/C6H3ClINO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |

InChI Key |

IVPXCMARKKEEIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Cl)I)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodoisonicotinaldehyde typically involves halogenation reactions. One common method is the iodination of 2-chloroisonicotinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced purification techniques like recrystallization or chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodoisonicotinaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted derivatives.

Oxidation: The major product is 2-Chloro-6-iodoisonicotinic acid.

Reduction: The major product is 2-Chloro-6-iodoisonicotinalcohol.

Coupling: The major products are biaryl compounds.

Scientific Research Applications

2-Chloro-6-iodoisonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodoisonicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and functional group reactivity relative to analogous compounds.

Table 1: Key Structural and Functional Differences

Reactivity and Electronic Effects

- Aldehyde vs. Carboxylic Acid/Nitrile: The aldehyde group in this compound confers higher electrophilicity compared to carboxylic acids (e.g., 2-Chloro-6-methylisonicotinic acid) or nitriles (e.g., 2-Amino-6-chloronicotinonitrile), making it more reactive in nucleophilic additions or condensations.

- Halogen Influence: The iodo substituent enhances polarizability and may facilitate Ullmann or Suzuki-Miyaura couplings, whereas methyl or amino groups in analogs prioritize steric effects or hydrogen bonding.

Physicochemical Properties

- Solubility : The aldehyde group likely increases solubility in polar aprotic solvents (e.g., DMF) compared to methyl- or nitrile-substituted analogs, which exhibit higher hydrophobicity.

- Stability : Iodo-substituted compounds are generally less thermally stable than chloro- or methyl-substituted derivatives due to weaker C–I bonds, necessitating low-temperature storage.

Research Findings and Limitations

Recent studies on analogous compounds highlight the following:

- Antimicrobial Activity : Chloro- and methyl-substituted pyridines (e.g., 2-Chloro-6-methylisonicotinic acid) show moderate antibacterial effects, suggesting that this compound could be optimized for similar bioactivity.

- Fluorescent Probes: Nitrile-containing analogs (e.g., 2-Amino-6-chloronicotinonitrile) are utilized in sensor development, but the aldehyde group in the target compound may offer alternative conjugation pathways.

Limitations : Direct experimental data on this compound remains scarce. Structural inferences rely heavily on computational modeling and analog extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.